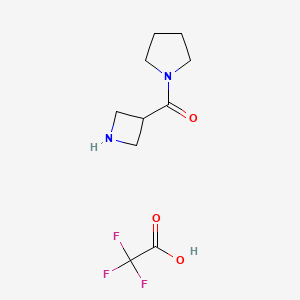

Azetidin-3-yl(pyrrolidin-1-yl)methanone 2,2,2-trifluoroacetate

Description

Properties

IUPAC Name |

azetidin-3-yl(pyrrolidin-1-yl)methanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.C2HF3O2/c11-8(7-5-9-6-7)10-3-1-2-4-10;3-2(4,5)1(6)7/h7,9H,1-6H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXWNALFMMBRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(pyrrolidin-1-yl)methanone 2,2,2-trifluoroacetate is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and pathways relevant to various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The compound features a unique structure that contributes to its biological activity. The trifluoroacetate group enhances lipophilicity, which may influence the compound's pharmacokinetic properties.

Research indicates that this compound acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial in cell growth, proliferation, and survival. Inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biological Activity

The biological activity of this compound has been evaluated in various preclinical studies. Notably, it has shown promise in inhibiting the growth of cancer cells in vitro and in vivo.

Case Studies

-

Inhibition of Tumor Growth : In a study involving human cancer cell lines, the compound exhibited IC50 values in the low nanomolar range, indicating potent inhibitory effects on cell viability.

- Study Details : The compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results demonstrated a significant reduction in cell proliferation compared to controls.

-

Selectivity Profile : A selectivity study showed that this compound preferentially inhibited specific PI3K isoforms over others.

- Study Findings : The selectivity index indicated that the compound could minimize off-target effects while maintaining efficacy against tumor cells.

Table 2: Biological Activity Data

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable properties that support its potential as a therapeutic agent.

Key Findings

- Absorption : Enhanced by the trifluoroacetate moiety.

- Metabolism : Primarily hepatic with potential for active metabolites.

- Excretion : Renal pathways are suggested based on preliminary studies.

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : Research indicates that compounds containing azetidine and pyrrolidine structures exhibit various biological activities. Azetidin-3-yl(pyrrolidin-1-yl)methanone derivatives have been investigated for their potential as inhibitors in cancer therapies, particularly targeting specific kinases involved in tumor progression .

- Drug Development : The compound is being explored for its role in drug discovery processes. Its unique structure allows for modifications that can enhance efficacy against specific biological targets. For instance, it has been evaluated in studies focusing on inhibitors of phosphatidylinositol 3-kinase delta (PI3Kδ), which is implicated in several malignancies .

Organic Synthesis

- Reagent in Chemical Reactions : Azetidin-3-yl(pyrrolidin-1-yl)methanone acts as a versatile building block in organic synthesis. It can participate in various chemical reactions such as nucleophilic substitutions and reductions, making it valuable for synthesizing more complex organic molecules.

- Facilitating New Reactions : Its unique chemical properties allow researchers to develop new synthetic methodologies that could lead to the discovery of novel compounds with potential pharmaceutical applications.

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the strained 3-position, particularly under basic or acidic conditions. For example:

-

Reaction with amines : The compound reacts with primary/secondary amines (e.g., benzylamine) in THF at 60°C to form substituted azetidine derivatives via ring-opening.

-

Halogenation : Treatment with thionyl chloride (SOCl₂) in acetonitrile replaces the trifluoroacetate group with chloride, yielding azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride .

Key Data :

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Amine substitution | Benzylamine, THF | 60°C, 12 h | 68% |

| Chlorination | SOCl₂, CH₃CN | RT, 2 h | 85% |

Acylation and Esterification

The trifluoroacetate group facilitates acylation reactions. For instance:

-

TFAA-mediated acylation : Reacting with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C forms stable acylated intermediates, confirmed by NMR (δ 8.46 ppm for aromatic protons) .

-

Ester exchange : Methanolysis under HCl generates methyl esters, as demonstrated in analogous azetidine trifluoroacetate derivatives .

Mechanistic Insight :

The trifluoroacetate acts as a leaving group, enabling nucleophilic attack at the carbonyl carbon. Steric hindrance from the pyrrolidine ring slows reactivity compared to simpler azetidine esters .

Ring-Opening and Rearrangement

Under acidic or thermal conditions, the azetidine ring undergoes strain-driven ring-opening:

-

Acid-catalyzed hydrolysis : In 4N HCl/dioxane, the azetidine ring opens to form a linear amine derivative, followed by re-cyclization to pyrrolidine-based products .

-

Thermal rearrangement : Heating to 100°C in DMSO promotes dimerization via intermolecular nucleophilic attack, forming bis-azetidine compounds .

Kinetic Data :

| Process | Conditions | Half-life |

|---|---|---|

| Hydrolysis | 4N HCl, 25°C | 45 min |

| Dimerization | DMSO, 50°C | 72 h |

Catalytic Hydrogenation

The compound participates in hydrogenation reactions using palladium catalysts:

-

Debenzylation : Hydrogen gas (40 psi) with Pd/C in methanol removes protective benzyl groups at 60°C, achieving >90% conversion in 24 h .

Optimized Protocol :

| Catalyst | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|

| Pd/C 10% | MeOH | 60°C | 24 h | 92% |

Coupling Reactions

The pyrrolidine nitrogen engages in coupling reactions:

-

Buchwald-Hartwig amination : With Pd(dppf)Cl₂ and Na₂CO₃, it couples with aryl halides (e.g., 4-bromotoluene) in THF at 80°C .

-

Reductive amination : Reacts with ketones (e.g., acetone) and NaBH₃CN to form secondary amines .

Example :

textStep 1: Mix compound (1 eq), 4-bromotoluene (1.2 eq), Pd(dppf)Cl₂ (0.05 eq) in THF. Step 2: Heat at 80°C for 18 h. Yield: 74% (confirmed by LC-MS)[5].

Stability and Degradation

The compound is sensitive to moisture and light:

-

Hydrolytic degradation : Half-life of 14 days in aqueous buffer (pH 7.4, 25°C) .

-

Photodegradation : UV light (254 nm) induces cleavage of the trifluoroacetate group within 6 h .

Stabilization Strategies :

Comparison with Similar Compounds

Critical Analysis of Evidence

- Strengths :

- Gaps :

- Absence of crystallographic or thermodynamic data limits mechanistic insights.

- Biological activity data for the target compound are missing, requiring further experimental validation.

Preparation Methods

Multistep Synthesis

A patent describes a multistep process for synthesizing azetidine derivatives, which may be applicable to the preparation of this compound. The process involves several steps:

- Reaction with a Borate Compound : A compound "c'" is reacted with a borate compound in the presence of a palladium catalyst (such as \$$ \text{Pd(PPh}3\text{)}4 \$$, \$$ \text{Pd(dppf)Cl}2 \$$, or \$$ \text{Pd(OAc)}2 \$$) and a base (such as sodium carbonate, potassium carbonate, potassium phosphate, or potassium acetate) under inert gas protection at room temperature to 100°C for 5-24 hours to form a compound "d'". The reaction can be conducted in a solvent like a mixed solvent of dioxane and water.

- Reaction with Acrylonitrile Compound : Compound d' is reacted with an acrylonitrile compound in the presence of a base (such as DBU, DMAP, potassium carbonate, or triethylamine) at 0°C to room temperature for 18-24 hours to form compound e'. Acetonitrile, acetone, N,N-dimethylformamide, or dichloromethane can be used as a solvent.

- Lewis Acid Catalysis : Compound e' is reacted at room temperature to 100°C under the catalysis of a Lewis acid such as lithium tetrafluoroborate for 18-24 hours, with acetonitrile as a solvent, to yield the final compound. Alternatively, compound e' can be catalyzed by an acid like trifluoroacetic acid or a Lewis acid (e.g., boron trifluoride etherate) in a solvent like dichloromethane at 0°C to room temperature for 3-8 hours. The resulting product is then treated, optionally in the presence of a base such as sodium hydroxide, aqueous ammonia, or sodium carbonate, in a solvent like tetrahydrofuran, methanol, or ethanol at 0°C to room temperature for 10-24 hours to obtain the target compound.

Azetidine Ring-Opening and Dimerization

Azetidine can undergo ring-opening and dimerization reactions under mild conditions, which can be utilized for synthesizing N-aminopropyl scaffolds.

- Dimerization : Azetidine is dimerized in a one-pot protocol using acid catalysis. The conditions, including concentration, catalyst, solvent, and temperature, are crucial for controlling the azetidine ring-opening and dimerization. Trifluoroacetic acid (TFA) can be used as a catalyst in solvents like DMSO-d6 or acetonitrile.

- Aminopropylation : The dimerized product, 3-(azetidin-1-yl)propan-1-amine, can be further functionalized through alkylation or amide formation without isolation. This intermediate can then be reacted with pyrrolidine to form the desired Azetidin-3-yl(pyrrolidin-1-yl)methanone derivative.

Reaction Conditions and Optimization

The reaction conditions, including temperature, solvent choice, and reactant concentrations, significantly impact the yield and purity of the final product. For instance, using acetonitrile as a solvent at elevated temperatures can enhance the reaction rate and product formation.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Reactivity

This compound is reactive due to the presence of both an amide and an ester functional group. Potential chemical reactions include:

- Hydrolysis of the amide bond

- Esterification or transesterification of the trifluoroacetate group

The kinetics of these reactions can be influenced by solvent polarity, temperature, and pH levels. Techniques like High-Performance Liquid Chromatography (HPLC) can monitor these reactions, allowing precise analysis of the reaction progress.

Data Tables

Table 1: Aminopropylation of Cyclic Amines

| Entry | Reagent B | % A* | % B* | % C* | % D* |

|---|---|---|---|---|---|

| 1 | pyrrolidine (1.0 eq) | 4 | 50 | 33 | 13 |

| 2 | pyrrolidine (3.0 eq) | 1 | 71 | 25 | 3 |

| 3 | piperidine (1.0 eq) | 4 | 50 | 29 | 17 |

| 4 | piperidine (3.0 eq) | 2 | 73 | 21 | 4 |

| 5 | morpholine (1.0 eq) | 5 | 52 | 26 | 17 |

| 6 | morpholine (3.0 eq) | 2 | 75 | 18 | 4 |

| 7 | N-methylpiperazine (1.0 eq) | 6 | 49 | 33 | 12 |

| 8 | N-methylpiperazine (3.0 eq) | 2 | 68 | 25 | 5 |

| 9 | 4-methylpiperidine (1.0 eq) | 10 | 49 | 27 | 14 |

| 10 | hexahydroazepine (1.0 eq) | 5 | 56 | 22 | 17 |

| 11 | octahydroazocine (1.0 eq) | 7 | 56 | 14 | 23 |

| 12 | 1,2,3,4-tetrahydroisoquinoline | 4 | 67 | 20 | 9 |

| 13 | isoindoline | 8 | 49 | 27 | 16 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.